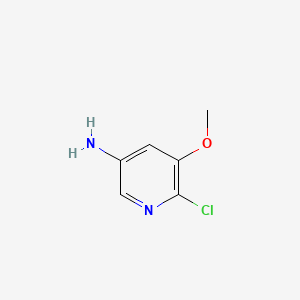

6-Chloro-5-methoxypyridin-3-amine

Descripción

Significance of Substituted Pyridine (B92270) Systems in Organic and Medicinal Chemistry

Substituted pyridine systems are a cornerstone of modern chemistry, demonstrating immense importance in both organic synthesis and the development of new pharmaceuticals. wisdomlib.orgnih.gov Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, can be readily modified at various positions to create a diverse array of derivatives with tailored electronic and steric properties. nih.gov This versatility makes them invaluable as catalysts, ligands in organometallic chemistry, and scaffolds for drug design. nih.govresearchgate.net

In medicinal chemistry, the pyridine nucleus is a privileged scaffold, found in a vast number of existing and developmental drug candidates. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, such as enzymes and receptors, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov This has led to the incorporation of the pyridine motif into a wide range of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govresearchgate.net The ability to introduce various substituents onto the pyridine ring allows chemists to fine-tune the biological activity and properties of these molecules. wisdomlib.org

Research Trajectory of 6-Chloro-5-methoxypyridin-3-amine and Related Pyridine Derivatives

The research trajectory of this compound is intrinsically linked to the broader exploration of substituted pyridine derivatives. While specific research on this particular compound is part of a larger body of work, the development of synthetic routes to and the investigation of the chemical reactivity of such compounds are crucial for advancing drug discovery programs. For instance, related structures like 6-chloro-5-methylpyridin-2-amine (B1439278) are key intermediates in the synthesis of important pharmaceuticals. sci-hub.seresearchgate.net

The synthesis of substituted pyridines often involves multi-step sequences. For example, the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) has been achieved through the reduction of 2-amino-6-methoxy-3-nitropyridine, which is itself prepared from 2-amino-6-chloro-3-nitropyridine. google.com These synthetic endeavors highlight the importance of developing efficient and scalable methods for producing highly functionalized pyridine building blocks like this compound.

The chemical properties of this compound, such as its predicted boiling point of 334.5±37.0 °C and density of 1.311±0.06 g/cm³, are important considerations for its use in synthesis. chemicalbook.com It is typically a white to off-white solid. chemicalbook.com The presence of the chloro, methoxy (B1213986), and amino groups on the pyridine ring provides multiple reactive sites for further chemical transformations, making it a versatile intermediate for creating diverse molecular libraries for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 75711-01-2 chemicalbook.com |

| Molecular Formula | C6H7ClN2O uni.lu |

| Molecular Weight | 158.59 g/mol amerigoscientific.com |

| Appearance | White to off-white Solid chemicalbook.com |

| Boiling Point (Predicted) | 334.5±37.0 °C chemicalbook.com |

| Density (Predicted) | 1.311±0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 1.51±0.10 chemicalbook.com |

| Storage Temperature | 2–8 °C under inert gas chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKVNEBFHWMVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634324 | |

| Record name | 6-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75711-01-2 | |

| Record name | 6-Chloro-5-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Development for 6 Chloro 5 Methoxypyridin 3 Amine

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 6-Chloro-5-methoxypyridin-3-amine often relies on multi-step sequences that meticulously build the molecule's functionality. These pathways, while effective, can present challenges in terms of yield, selectivity, and reaction conditions.

Multi-Step Reaction Sequences: Halogenation, Nucleophilic Substitution, and Amination Pathways

The construction of the this compound framework typically involves a carefully orchestrated series of reactions. A common strategy begins with a pre-functionalized pyridine (B92270) ring, which then undergoes sequential halogenation, nucleophilic aromatic substitution for the introduction of the methoxy (B1213986) group, and finally, the installation of the amine functionality.

One illustrative, though not identical, pathway can be inferred from the synthesis of related compounds. For instance, the synthesis of 5-chloro-6-methoxypyridin-2-amine (B3029663) involves the reaction of 2,5-dichloro-6-methoxypyridine with ammonia (B1221849). This suggests a parallel approach for this compound, likely starting from a di- or tri-halogenated pyridine precursor. The regioselectivity of these substitutions is a critical factor, governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.

The amination step, often the final transformation, can be achieved through various methods, including direct amination with ammonia or a protected amine equivalent, or via a Curtius, Hofmann, or Lossen rearrangement from a corresponding carboxylic acid, amide, or hydroxamic acid precursor.

Aryne Reaction Mechanisms in Pyridine Derivatization

While not explicitly detailed for this specific molecule in readily available literature, aryne chemistry, particularly hetaryne chemistry, represents a powerful tool for the derivatization of pyridine rings. The generation of a pyridyne intermediate, typically through the action of a strong base on a halogenated pyridine, creates a highly reactive species that can undergo subsequent nucleophilic attack.

In the context of this compound synthesis, a hypothetical pyridyne-based approach could involve the formation of a 5,6-pyridyne intermediate from a suitable dihalopyridine precursor. The subsequent addition of a methoxide (B1231860) source and an amine source in a controlled manner could, in principle, lead to the desired product. The regioselectivity of nucleophilic addition to the pyridyne is a key challenge and is influenced by the electronic and steric properties of the substituents on the ring.

Modern and Sustainable Synthesis Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methodologies. This trend is also reflected in the synthesis of complex pyridine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction, which typically forms carbon-carbon bonds, can be adapted for methylation. While direct methylation via Suzuki coupling is less common than the introduction of larger alkyl or aryl groups, related methodologies can be envisaged. For instance, a boronic acid or ester derivative of a pyridine could be coupled with a methylating agent under palladium catalysis.

More commonly, transition metal catalysis is employed for the introduction of the methoxy and amine groups. For example, a Buchwald-Hartwig amination could be used to install the amine group on a chlorinated pyridine precursor, offering a high degree of control and applicability to a wide range of substrates. Similarly, palladium- or copper-catalyzed methods can be employed for the introduction of the methoxy group.

| Starting Material | Reagent | Product | Yield (%) |

| 2,5-dichloro-6-methoxypyridine | Ammonia | 5-chloro-6-methoxypyridin-2-amine | Not specified |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has become a staple in modern organic synthesis, largely replacing harsher classical methods for the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

While specific literature detailing the Buchwald-Hartwig amination directly on this compound is not prevalent, the application of this methodology to similar chloropyridine and chloroquinoline substrates is well-documented, demonstrating its high potential for functionalizing this scaffold. researchgate.netresearchgate.net For instance, the amination of various chloropyridines has been successfully achieved using palladium catalysts, often in combination with specialized phosphine (B1218219) ligands that promote efficient catalytic turnover. researchgate.net The choice of ligand is critical and is often tailored to the specific amine and aryl halide partners. libretexts.org For example, ligands like RuPhos are designed for coupling secondary amines, while others like tBuBrettPhos are effective for less nucleophilic amides. libretexts.org Given that this compound possesses both a reactive chloro group and a primary amine, it could potentially serve as either the halide component or, after protection, the amine coupling partner in a Buchwald-Hartwig reaction to generate more complex derivatives.

Optimization of Synthetic Parameters for Scalable Production and Industrial Application

The transition from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction parameters. For a molecule like this compound, key considerations include maximizing yield, ensuring high purity, controlling regiochemistry during synthesis, and minimizing the environmental footprint of the process.

Yield Improvement and Purity Control in Large-Scale Synthesis

Achieving high yield and purity on a large scale is critical for the economic viability of a chemical process. This is often accomplished through a multi-step optimization of reaction conditions, solvent selection, and purification methods. While specific large-scale data for this compound is proprietary, analysis of processes for structurally similar compounds provides significant insight.

| Step | Reagent 1 | Reagent 2 | Product | Scale | Yield | Purity |

| Methylation | 2-Amino-5-bromo-6-chloropyridine | Methylboronic Acid | N-(5-Bromo-6-chloropyridin-2-yl)acetamide | 317.0 g | 82% | - |

| Deprotection | N-(6-Chloro-5-methylpyridin-2-yl)acetamide | Hydrochloric Acid | 6-Chloro-5-methylpyridin-2-amine (B1439278) | 184.6 g | 92% | >99% |

| Overall | Hectogram | 62.4% | 99.49% |

This table is based on data for the synthesis of the analog 6-chloro-5-methylpyridin-2-amine. researchgate.netsci-hub.se

Similarly, a patent for a commercially viable process to produce 2,3-diamino-6-methoxypyridine (B1587572) , a precursor sharing the same core, highlights key optimization steps. google.com The final step involves the neutralization of a dihydrochloride (B599025) salt with aqueous ammonia to precipitate the free base. This process, when scaled, afforded the product in high yield and purity. google.com

| Parameter | Value |

| Starting Material | 2,3-Diamino-6-methoxypyridine dihydrochloride |

| Reagent | 25% Aqueous Ammonia Solution |

| Solvent | Water |

| Temperature | 15 °C |

| Final pH | 7.0 - 8.0 |

| Yield | 92.0% |

| Purity (HPLC) | 99.01% |

This table is based on data for the synthesis of the precursor 2,3-diamino-6-methoxypyridine. google.com

These examples underscore the importance of optimizing factors such as reagent choice (e.g., using cost-effective bases like aqueous ammonia), temperature control, and pH adjustment to maximize product isolation and purity in large-scale operations. google.com

Regioselectivity and Stereocontrol in Pyridine Ring Functionalization

Controlling the position of substituents on the pyridine ring (regioselectivity) is fundamental to the synthesis of a specific isomer like this compound. Rather than attempting to selectively functionalize an existing pyridine, the most common and reliable strategy involves a multi-step synthesis starting from a precursor where the substitution pattern is already established.

The synthesis of the related compound 2,3-diamino-6-methoxypyridine illustrates this principle effectively. google.com The process begins with 2-amino-6-chloro-3-nitropyridine . This starting material has the chloro and amino groups in the desired 6- and 2-positions and a nitro group that serves as a precursor to the second amino group. The key steps are:

Methoxylation : The chlorine at the 6-position is selectively replaced by a methoxy group using sodium methoxide. This reaction proceeds as a nucleophilic aromatic substitution, yielding 2-amino-6-methoxy-3-nitropyridine . google.com

Reduction : The nitro group at the 3-position is then reduced to an amino group, for example, using stannous chloride in hydrochloric acid, to give the final product. google.com

This strategic, step-wise approach ensures that each functional group is installed at the correct position, avoiding the formation of undesired isomers that would be difficult and costly to separate on a large scale. The challenge of regioselective functionalization increases with the complexity of the molecule, making such rational design of the synthetic route essential. nih.gov As this compound is an achiral molecule, stereocontrol is not a factor in its synthesis.

Environmental Impact Reduction in Chemical Synthesis Processes

Modern chemical manufacturing places a strong emphasis on "green chemistry" to minimize environmental impact. rsc.org This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of compounds like this compound, several strategies can be employed.

A key approach is the careful selection of reagents to avoid toxic and hazardous substances. For instance, in the synthesis of the analog 6-chloro-5-methylpyridin-2-amine , an improved route was specifically designed to avoid the use of peroxide and phosphorus oxychloride, which are problematic for industrial production due to safety and waste treatment concerns. researchgate.netsci-hub.se

Furthermore, the choice of reaction conditions can significantly reduce environmental impact. The development of catalytic systems that operate in environmentally benign solvents like water or under solvent-free conditions is a major goal. researchgate.net Palladium-catalyzed reactions like the Buchwald-Hartwig amination have been successfully performed under aqueous or solvent-free conditions, drastically reducing the reliance on volatile organic compounds (VOCs). researchgate.net The use of high-temperature gas-phase reactions with recyclable catalysts, as seen in the synthesis of some pyridine building blocks, is another strategy employed in industry to improve sustainability. beilstein-journals.org By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Derivatization Studies of 6 Chloro 5 Methoxypyridin 3 Amine

Reactivity with Lithium Amides and Other Nucleophilic Reagents

The reaction of chloro-substituted methoxypyridines with strong bases like lithium amides can proceed through different pathways, primarily nucleophilic aromatic substitution (SNAr) or an elimination-addition mechanism involving a hetaryne intermediate. Studies on the closely related 5-chloro-3-methoxypyridine show that reactions with various lithium amides, such as lithium piperidide or lithium morpholide, typically result in the formation of 5-aminated products, where the nucleophile directly displaces the chlorine atom. researchgate.net

However, the choice of the nucleophile and reaction conditions can significantly alter the outcome. For instance, when 5-chloro-3-pyridinol is treated with lithium diisopropylamide (LDA), the 4-aminated product is predominantly formed, which strongly suggests the formation of a 4,5-pyridyne intermediate. researchgate.net This indicates that 6-Chloro-5-methoxypyridin-3-amine likely exhibits similar reactivity, where stronger, more hindered bases can favor a hetaryne pathway over direct substitution.

The amino group at the 3-position can also react. While amides are generally less electrophilic than other carbonyl derivatives, they can be reduced by potent nucleophiles like lithium aluminum hydride (LiAlH₄), which typically replaces the carbonyl oxygen with two hydrogen atoms to form an amine. youtube.com However, reactions with organolithium reagents are generally not favored at the amide group itself. youtube.com The nucleophilicity of amines is also a key factor; primary amines are highly nucleophilic and can participate in substitution reactions, with their reactivity being sensitive to steric hindrance. masterorganicchemistry.com

Table 1: Reactivity of Chloro-Methoxypyridines with Nucleophiles

| Starting Material | Reagent | Major Product(s) | Implied Mechanism |

|---|---|---|---|

| 5-Chloro-3-methoxypyridine | Lithium Piperidide | 5-Piperidinyl-3-methoxypyridine | SNAr |

| 5-Chloro-3-pyridinol | Lithium Diisopropylamide (LDA) | 4-(Diisopropylamino)-3-pyridinol | Elimination-Addition (Hetaryne) |

| 5-Chloro-3-pyridinol | n-Butylamine | 4-(Butylamino)-3-pyridinol | Elimination-Addition (Hetaryne) |

This interactive table is based on data for related compounds to infer the reactivity of this compound. researchgate.net

Influence of Substituent Effects on Pyridine (B92270) Ring Reactivity and Orientation

The reactivity and regioselectivity of this compound are dictated by the combined electronic effects of its three substituents.

Pyridine Nitrogen: As the most electronegative atom in the ring, it withdraws electron density (inductive effect, -I), making the ring π-deficient. This activates the ring for nucleophilic attack, particularly at the C2, C4, and C6 positions. uoanbar.edu.iq

Chloro Group (C6): The chlorine atom is electronegative and withdraws electron density through its inductive effect (-I), further activating the ring for nucleophilic substitution. It is also a good leaving group in SNAr reactions.

Amino Group (C3): The amino group is a strong activating group that donates electron density via resonance (+R).

This combination of substituents makes the pyridine ring highly susceptible to nucleophilic attack. The chlorine at C6 is the most probable site for direct substitution by a nucleophile, as this position is activated by the ring nitrogen. The orientation of attack is directed by the ability of the ring to stabilize the negative charge in the intermediate (the Meisenheimer or Wheland complex). For an attack at C6, the negative charge can be delocalized onto the electronegative ring nitrogen, forming a stable resonance structure. uoanbar.edu.iq

Synthesis of Key Derivatives and Intermediates for Downstream Applications

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those intended for pharmaceutical and agrochemical applications. The reactive chloro- and amino- groups provide two distinct handles for functionalization.

Nucleophilic aromatic substitution at the C6 position is a common strategy. For example, reacting the compound with various amines can introduce diverse side chains, a technique frequently used in the synthesis of kinase inhibitors and other biologically active compounds. researchgate.net

The amino group at C3 can also be transformed. For instance, it can be diazotized and subsequently replaced, or it can be acylated to form amides. A related transformation is the reduction of a pyridylmethylideneamine, formed from a pyridine aldehyde, to a pyridylmethylamine using catalytic hydrogenation, a process that is more industrially scalable than using reagents like sodium borohydride. google.com These derivatives are often key intermediates in the synthesis of patented compounds, such as those used in the preparation of pyrazole (B372694) carboxamides with potential therapeutic applications. google.com

Table 2: Examples of Derivative Synthesis from Substituted Pyridines

| Precursor Type | Reaction | Product Type | Potential Application |

|---|---|---|---|

| 6-Chloropyridine-3-aldehyde | Reductive Amination | 6-Chloro-3-pyridylmethylamine | Agrochemical/Pharmaceutical Intermediate |

| 2,4-Dichloropyrimidine | SNAr with Tertiary Amine | 2-Amino-4-chloropyrimidine | Kinase Inhibitor Synthesis |

| Dihalogenated Pyridine | SNAr with Amines | Aminated Pyridine Derivative | Pharmaceutical Scaffolds |

This interactive table illustrates common synthetic transformations applicable to functionalized pyridines like this compound. researchgate.netgoogle.com

Investigation of Reaction Pathways and Intermediate Formation

The reactions of this compound can proceed via two primary mechanistic pathways, depending on the reagents and conditions.

SNAr Pathway: This is a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C6). This forms a resonance-stabilized anionic σ-complex, often called a Meisenheimer or Wheland complex. uoanbar.edu.iq The stability of this intermediate is crucial; the negative charge is delocalized across the ring and, most importantly, onto the ring nitrogen. In the second, typically fast step, the chloride ion is eliminated, restoring the aromaticity of the ring. This pathway is favored by good nucleophiles and is the expected mechanism for the direct substitution of the chlorine atom.

Elimination-Addition (Hetaryne) Pathway: This pathway becomes significant under strongly basic conditions, especially with sterically hindered, non-nucleophilic bases like LDA. researchgate.net The base first abstracts a proton from the ring, typically from a position adjacent to the leaving group (in this case, likely the proton at C4, if it were present). This is followed by the elimination of the chloride ion to form a highly reactive hetaryne intermediate (a dehydro-pyridine). In the final step, a nucleophile (which could be the amide base or another species in solution) adds to the hetaryne. This addition can occur at either carbon of the former triple bond, often leading to a mixture of regioisomers. The formation of a 4-substituted product from a 5-chloro precursor is strong evidence for this pathway. researchgate.net

The choice between these two pathways is a delicate balance of base strength, steric hindrance, and the electronic nature of the pyridine substrate.

Applications of 6 Chloro 5 Methoxypyridin 3 Amine in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold and Building Block in Pharmaceutical Synthesis

In the realm of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to a variety of biological targets, making them ideal starting points for the development of new drugs. nih.govscirp.org The pyridine (B92270) unit is considered one such privileged scaffold. nih.gov 6-Chloro-5-methoxypyridin-3-amine, with its distinct substitution pattern of chloro, methoxy (B1213986), and amino groups on the pyridine ring, serves as a valuable and specialized building block in pharmaceutical synthesis.

The reactivity of its functional groups—the chloro group which can be displaced in nucleophilic substitution reactions, the amino group which can be acylated, alkylated, or used in cyclization reactions, and the methoxy group which influences the electronic properties of the ring—allows for a wide range of chemical modifications. This versatility enables medicinal chemists to systematically alter the structure of the parent molecule to create libraries of new compounds for biological screening. The synthesis of complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, often utilizes aminopyridine precursors, highlighting the utility of compounds like this compound in constructing more elaborate molecular architectures. nih.gov

Exploration of Biological Activities and Therapeutic Potential

The therapeutic potential of compounds derived from this compound is an active area of research. The pyridine nucleus itself is associated with a wide array of pharmacological effects, prompting investigations into the specific activities of its derivatives.

Antimicrobial Properties and Associated Mechanisms of Action

The pyridine nucleus is a core component of many compounds that have been investigated for antimicrobial activity. nih.gov Various derivatives, such as those containing an azetidin-2-one (B1220530) ring or forming pyridinium (B92312) salts, have demonstrated activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. scirp.orgmdpi.com The antimicrobial efficacy of these compounds is often linked to their ability to disrupt bacterial cell surfaces. mdpi.com While the broader class of pyridine derivatives shows promise, specific studies focusing on the antimicrobial properties of direct derivatives of this compound are not extensively documented in the scientific literature. This indicates a potential area for future research to explore whether this particular scaffold can be elaborated to yield novel antimicrobial agents.

Anti-inflammatory Efficacy and Cellular Modulation

Derivatives of pyridine are known to possess anti-inflammatory effects. nih.govnih.gov For example, certain 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory activity in preclinical models, which is thought to be related to their iron-chelating properties, thereby affecting heme-dependent enzymes like cyclooxygenase. nih.govnih.gov Additionally, novel thiazolo[4,5-b]pyridin-2-ones have demonstrated potent anti-inflammatory action in vivo. pensoft.net However, despite the known anti-inflammatory potential of the pyridine scaffold, research specifically detailing the anti-inflammatory efficacy and cellular modulation mechanisms of compounds directly derived from this compound is limited. The investigation into such derivatives could yield new therapeutic leads for inflammatory diseases.

Anticancer Research and Evaluation for Cancer Therapeutics Development

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyridine derivatives have been a significant focus. Research into pyridine-3-carbonitrile (B1148548) derivatives has revealed promising cytotoxic activity against various human cancer cell lines. nih.gov In one study, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which share a substituted pyridine core, were synthesized and evaluated for their anticancer potential. nih.gov

Several of these compounds displayed considerable cytotoxic effects against HepG2 (liver cancer), DU145 (prostate cancer), and MBA-MB-231 (breast cancer) cell lines. nih.gov Notably, some derivatives exhibited very strong cytotoxic activity, with IC50 values in the low micromolar range, comparable to the standard anticancer drug 5-fluorouracil. nih.gov For instance, compounds 5d , 5h , and 5i from this study showed potent activity against the HepG2 cell line. nih.gov The selectivity of these compounds for cancer cells over normal human fibroblast cells was also evaluated, with several derivatives showing high selectivity, which is a crucial characteristic for the development of safer cancer therapeutics. nih.gov

| Compound | HepG2 (Liver Cancer) | DU145 (Prostate Cancer) | MBA-MB-231 (Breast Cancer) |

|---|---|---|---|

| 5d | 1.53 | 2.14 | 4.61 |

| 5h | 1.53 | 1.69 | 2.01 |

| 5i | 1.53 | 1.96 | 1.38 |

| 5-fluorouracil (Standard) | 1.65 | 2.21 | 1.92 |

Antiviral Activity Investigations

The search for new antiviral agents has led to the exploration of a wide variety of heterocyclic compounds. nih.govbiorxiv.org Privileged scaffolds like quinazoline (B50416) and indole (B1671886) have been successfully utilized in the development of antiviral drugs. The pyridine ring is also a component of molecules with reported antiviral activity. nih.gov For example, clofazimine (B1669197) derivatives containing a 4-methoxy-2-pyridyl group have shown potent broad-spectrum antiviral effects. nih.gov While the general class of pyridine-containing compounds holds potential for antiviral drug discovery, specific investigations into the antiviral activity of direct derivatives of this compound are not widely reported. This represents another underexplored avenue for this particular chemical scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov Such studies guide the optimization of lead compounds to enhance potency and selectivity.

For the series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles investigated for anticancer activity, a clear SAR was established. nih.gov The study revealed that pyridine-3-carbonitrile derivatives were generally more potent than related pyridine derivatives lacking the carbonitrile group. nih.gov The nature of the substituent on the 4-aryl ring was found to significantly influence cytotoxic activity.

Key SAR findings from this research include:

Effect of Halogen Substitution: The introduction of a bromine atom at the para-position of the phenyl ring (compound 5d ) or a nitro group (compound 5h ) led to potent cytotoxic activity. nih.gov

Effect of Methoxy Group Position: A compound with a 3-bromo-4-methoxyphenyl substituent (compound 5i ) was identified as the most potent cytotoxic agent against the MBA-MB-231 breast cancer cell line. nih.gov

Importance of the Cyano Group: The presence of the nitrile (cyano) group at the 3-position of the pyridine ring was found to be crucial for the enhanced anticancer activity observed in this series of compounds. nih.gov

These SAR studies provide a valuable roadmap for the future design of more effective anticancer agents based on the substituted pyridine scaffold.

Effects of Positional Isomerism and Halogen Substitution

The specific arrangement of substituents on the pyridine ring is critical for determining a compound's pharmacological profile. Positional isomers of this compound, where the chloro, methoxy, and amine groups are located at different positions, exhibit distinct properties. For instance, the relative positions of the nitrogen atom and the substituents affect the molecule's electronic distribution, basicity (pKa), and ability to form key hydrogen bonds with target proteins.

Similarly, substituting the chlorine atom with other halogens (fluorine, bromine, iodine) can fine-tune the molecule's activity. Halogen substitution impacts lipophilicity, with lipophilicity generally increasing with the size of the halogen. This can affect cell membrane permeability and oral absorption. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. Research on related scaffolds has shown that replacing a chloro substituent with a bromo group can lead to an increase in cytotoxic activity against cancer cell lines. nih.gov In studies on 1-phenylbenzazepine analogs, the presence of a 6-chloro group was found to enhance affinity for the Dopamine (B1211576) D1 Receptor (D1R). mdpi.com

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 75711-01-2 | C6H7ClN2O | Parent compound. sigmaaldrich.com |

| 5-Chloro-6-methoxypyridin-3-amine | Not Available | C6H7ClN2O | Positional isomer; chloro and methoxy groups swapped. uni.lu |

| 6-Chloro-4-methoxypyridin-3-amine | 1256805-54-5 | C6H7ClN2O | Positional isomer; methoxy group at position 4. sigmaaldrich.com |

Impact of Functional Group Variations on Pharmacological Activity

Varying the functional groups attached to the 6-chloropyridine core is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR). The amine and methoxy groups of this compound are common sites for modification.

Methoxy Group Modification : The methoxy group (-OCH3) can influence the electronic properties of the pyridine ring and can be a key interaction point with a target protein. Its replacement with other alkoxy groups can probe the size limits of a receptor's binding pocket, while conversion to a hydroxyl group (-OH) introduces a potent hydrogen bond donor and acceptor, which can drastically alter binding affinity. nih.gov

Substitution and Activity : In a study of related pyridine-3-carbonitrile derivatives, the presence of a nitrile group was associated with more potent cytotoxic inhibition compared to derivatives where this group was absent. nih.gov The study also demonstrated that varying the aromatic substituents led to a wide range of potencies against different cancer cell lines, with compound 5i (containing a 3-bromo-4-methoxybenzene group) showing the most promising broad-spectrum anticancer activity. nih.gov

Table of Cytotoxic Activity of Related Pyridine Derivatives

| Compound | Substituent Group | IC50 vs. HepG2 (µM) | IC50 vs. DU145 (µM) | IC50 vs. MBA-MB-231 (µM) |

|---|---|---|---|---|

| 5d | 4-bromobenzene | 1.53 | 10.34 | 18.34 |

| 5h | 4-nitrobenzene | 1.53 | 2.14 | 4.61 |

| 5i | 3-bromo-4-methoxybenzene | 1.53 | 1.62 | 1.38 |

| 5-fluorouracil | (Reference Drug) | 1.65 | 2.21 | 1.85 |

Data sourced from a study on pyridine-3-carbonitrile derivatives, demonstrating the impact of functional group variation on cytotoxicity. nih.gov

Modifications of the Heterocyclic System and Their Biological Implications

Replacing the central pyridine ring with other heterocyclic systems, known as scaffold hopping, is a powerful technique to discover novel compounds with improved properties. This approach can alter the core geometry, electronic properties, and metabolic stability of the molecule. For instance, replacing the pyridine core of this compound with a pyrimidine (B1678525) or pyridazine (B1198779) ring results in new chemical entities with potentially different biological activities.

| Compound Name | CAS Number | Molecular Formula | Core Heterocycle |

| This compound | 75711-01-2 | C6H7ClN2O | Pyridine |

| 6-Chloro-5-methoxypyrimidin-4-amine | 1909318-67-7 (HCl salt) | C5H6ClN3O | Pyrimidine bldpharm.com |

| 6-Methoxypyridazin-3-amine | 7252-84-8 | C5H7N3O | Pyridazine nih.gov |

Interaction with Biological Targets: Enzymes and Receptors

Derivatives incorporating the 6-chloro-5-methoxypyridine motif have been investigated for their interactions with various biological targets, primarily enzymes (such as kinases) and G-protein coupled receptors (like dopamine receptors).

The cytotoxic effects observed for some pyridine derivatives suggest they interact with targets essential for cancer cell survival and proliferation. nih.gov Kinases are a major class of enzymes that are often dysregulated in cancer. A notable example is the design of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a potential irreversible inhibitor of the MPS1 kinase, a key regulator of the spindle assembly checkpoint in cells. mdpi.com The design incorporates a 6-chloro-3-nitropyridine moiety as a reactive "warhead" to form a covalent bond with a cysteine residue in the kinase's hinge region. mdpi.com

In the realm of neuroscience, the 6-chloro substituent has been identified as a key feature for high-affinity binding to dopamine receptors. Structure-activity relationship studies on a series of 1-phenylbenzazepines revealed that the 6-chloro group enhances affinity for the D1 receptor. mdpi.com The most potent compound from this study, 15a , functioned as a D1R antagonist and demonstrated a six-fold selectivity for D1R over the related D5R. mdpi.com

| Target Class | Specific Target Example | Compound Series/Example | Observed Effect |

| Enzymes (Kinases) | MPS1 Kinase | N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine | Designed as a potential irreversible inhibitor. mdpi.com |

| Receptors (GPCRs) | Dopamine D1 Receptor (D1R) | 6-chloro-1-phenylbenzazepines (e.g., compound 15a ) | Antagonist activity; 6-chloro group enhances affinity. mdpi.com |

| Cancer-related targets | Various (inferred) | Pyridine-3-carbonitrile derivatives | Cytotoxicity against HepG2, DU145, and MBA-MB-231 cell lines. nih.gov |

Relevance in Proteomics Research and Biomolecule Modulation

The application of small molecules as tools to study biological systems is a cornerstone of chemical biology and proteomics. This compound and its derivatives are relevant in this context, particularly in the development of chemical probes to modulate and identify protein function.

The design of molecules like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as potential irreversible inhibitors is highly significant for proteomics research. mdpi.com Irreversible inhibitors that form covalent bonds with their target proteins are invaluable tools for activity-based protein profiling (ABPP). In ABPP, a reactive probe is used to covalently label active enzymes in a complex biological sample, such as a cell lysate. The labeled proteins can then be identified using mass spectrometry, providing a snapshot of the functional state of entire enzyme families. A molecule designed with a reactive chloropyridine moiety could be adapted into such a probe to identify its direct cellular targets and potential off-targets, thereby modulating the function of these biomolecules and elucidating their roles in cellular pathways.

Role of 6 Chloro 5 Methoxypyridin 3 Amine in Agrochemical Development

Investigation of Insecticidal Properties and Pest Control Efficacy

Research has primarily focused on the insecticidal properties of compounds synthesized from 6-Chloro-5-methoxypyridin-3-amine, rather than the compound in its base form. The most prominent example is its role as a precursor to sulfoxaflor (B1682526), the first active ingredient in the sulfoximine (B86345) class of insecticides. nih.govnih.gov

Sulfoxaflor demonstrates high efficacy against a broad spectrum of sap-feeding insects, a group that includes pests like aphids, whiteflies, planthoppers, and mealybugs. tandfonline.comresearchgate.net These pests can cause significant economic losses to a variety of agricultural crops. epa.gov A key advantage of sulfoxaflor is its effectiveness against insect populations that have developed resistance to other major insecticide classes, including neonicotinoids, carbamates, organophosphates, and pyrethroids. nih.govepa.govresearchgate.net

Studies have shown that there is often little to no cross-resistance between sulfoxaflor and neonicotinoids, despite both targeting the same receptor in the insect nervous system. nih.govresearchgate.net For instance, one study noted that a population of Trialeurodes vaporariorum (greenhouse whitefly) with a more than 23-fold resistance to imidacloprid (B1192907) (a neonicotinoid) showed only a slight reduction in susceptibility to sulfoxaflor. pagepressjournals.org This distinction is crucial for integrated pest management (IPM) strategies, offering growers a viable alternative to control resistant pest populations. epa.govresearchgate.net

Table 1: Pest Control Spectrum for Sulfoxaflor

| Pest Category | Common Examples | Efficacy | Reference |

|---|---|---|---|

| Aphids | Green Peach Aphid (Myzus persicae) | High | researchgate.net |

| Whiteflies | Greenhouse Whitefly (Trialeurodes vaporariorum), Silverleaf Whitefly (Bemisia tabaci) | High | researchgate.netpagepressjournals.org |

| Hoppers | Planthoppers, Leafhoppers | High | researchgate.net |

| Plant Bugs | Tarnished Plant Bug (Lygus lineolaris) | High | epa.govresearchgate.net |

| Mealybugs & Scale | Various species | Effective | tandfonline.com |

Design and Synthesis of Novel Pesticidal Agents based on Pyridine (B92270) Frameworks

The pyridine ring is a fundamental structural motif in many successful pesticides due to its favorable biological and physicochemical properties. agropages.comsemanticscholar.org this compound provides a versatile pyridine framework that chemists can modify to create new active ingredients. The synthesis of sulfoxaflor is a prime example of this process.

The development of sulfoxaflor from its pyridine-based intermediates represents a significant achievement in agrochemical design. The process involves multiple synthetic steps to build the final, complex sulfoximine molecule. While detailed industrial synthesis routes are often proprietary, the general principle involves using the pyridine structure of intermediates as an anchor to add other functional groups that determine the final compound's mode of action and efficacy. researchgate.net The trifluoromethyl group, also present in sulfoxaflor's structure, is another common feature in modern agrochemicals, known for enhancing biological activity. semanticscholar.org

The design of insecticides like sulfoxaflor is a deliberate effort to overcome existing resistance mechanisms. By creating molecules with novel structures or that interact differently with the target site, chemists aim to develop products that are effective where older ones have failed. nih.govnih.gov The pyridine core provided by compounds like this compound is integral to this molecular design and synthesis process. agropages.com

Analysis of Modes of Action in Agricultural Applications

Insecticides derived from the this compound framework, such as sulfoxaflor, act as neurotoxins. tandfonline.comwikipedia.org Specifically, sulfoxaflor is classified as a nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulator. nih.govwikipedia.org

The mode of action involves the following steps:

Binding to nAChRs: Sulfoxaflor binds to the nAChRs in the central nervous system of insects. These receptors are ligand-gated ion channels crucial for nerve signal transmission. tandfonline.comresearchgate.net

Agonist Activity: It acts as an agonist, meaning it mimics the natural neurotransmitter acetylcholine. nih.govpagepressjournals.org

Disruption of Nerve Signals: This binding leads to the uncontrolled and continuous firing of nerve impulses. pagepressjournals.orgwikipedia.org

Resulting Symptoms: The overstimulation of the nervous system causes symptoms such as muscle tremors, which are quickly followed by paralysis and, ultimately, the death of the insect. pagepressjournals.orgwikipedia.org

A critical distinction in sulfoxaflor's mode of action is that while it targets the same nAChR as neonicotinoids, it interacts with the receptor in a different manner. nih.govtandfonline.com This is why it is placed in a separate subgroup (4C) by the Insecticide Resistance Action Committee (IRAC), while neonicotinoids are in subgroup 4A. nih.gov This different interaction at the molecular level is believed to be the reason for the lack of cross-resistance, as the mechanisms that confer resistance to neonicotinoids (often enhanced metabolism by enzymes like cytochrome P450s) are less effective against sulfoxaflor. nih.govresearchgate.net

Table 2: Comparison of nAChR Insecticide Subgroups

| Feature | Sulfoximines (e.g., Sulfoxaflor) | Neonicotinoids (e.g., Imidacloprid) | Reference |

|---|---|---|---|

| IRAC Group | 4C | 4A | nih.gov |

| Target Site | Nicotinic Acetylcholine Receptor (nAChR) | Nicotinic Acetylcholine Receptor (nAChR) | nih.govnih.gov |

| Interaction | Functions in a distinct manner at the receptor site. | Binds to a specific site on the receptor. | nih.govtandfonline.com |

| Cross-Resistance | Generally low to none with neonicotinoids. | Widespread resistance has been documented. | nih.govresearchgate.net |

Computational and Theoretical Investigations of 6 Chloro 5 Methoxypyridin 3 Amine

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a ligand, such as 6-Chloro-5-methoxypyridin-3-amine, might interact with a biological macromolecule, typically a protein or nucleic acid. The process involves placing the ligand into the binding site of the target macromolecule and calculating its binding affinity, which is often expressed as a docking score in kcal/mol.

Studies on similar pyridine-containing scaffolds have demonstrated the utility of this approach. For instance, derivatives of 6-methoxypyridin-3-amine have been docked against bacterial proteins to analyze non-bonded interactions and predict binding affinity. semanticscholar.org The primary goal is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In a typical study, the crystal structure of the target protein is obtained, and a virtual screening tool is used to assess the binding of the ligand. semanticscholar.org

For this compound, a hypothetical docking study against a kinase target, such as Phosphoinositide 3-kinase (PI3Kα), would likely show interactions involving the pyridine (B92270) nitrogen and the amino group, which can act as hydrogen bond acceptors and donors, respectively. The methoxy (B1213986) and chloro substituents would influence the molecule's conformation and hydrophobic interactions within the binding pocket. mdpi.com The binding affinity scores predict the strength of this interaction; a more negative score typically indicates a stronger, more favorable binding. mdpi.com

Table 1: Example of Predicted Binding Affinity for a Pyridine Derivative with Kinase Targets

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| PI3Kα (WT) | Derivative of this compound | -7.8 | Val851, Ser774 | Hydrogen Bond |

| PI3Kα (MUT) | Derivative of this compound | -8.5 | Lys802, Asp933 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 | Derivative of this compound | -7.2 | Cys919, Glu885 | Hydrogen Bond, Pi-Sulfur |

This table is illustrative, based on docking studies of similar compounds. mdpi.comnih.gov The specific values and residues would vary for this compound.

Quantum Chemical Studies: Frontier Molecular Orbital (HOMO/LUMO) Analysis

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are essential for exploring the electronic properties of a molecule. colab.ws Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered "soft." nih.gov Conversely, a large energy gap indicates a "hard" molecule with high stability and low reactivity. nih.gov These calculations are typically performed using a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the pyridine ring, influenced by the electron-withdrawing chloro substituent. The energies of these orbitals allow for the calculation of various global reactivity descriptors. mdpi.commaterialsciencejournal.org

Table 2: Calculated Quantum Chemical Properties for this compound (Illustrative)

| Parameter | Formula | Predicted Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5.89 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.25 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.64 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 5.89 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 2.32 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | 0.216 | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.57 | Power to attract electrons |

These values are representative and would be determined by specific DFT calculations. mdpi.commaterialsciencejournal.org

Electronic Structure and Charge Transfer Characteristics

The electronic structure of this compound is defined by its arrangement of π-electrons within the pyridine ring and the influence of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are electron-donating, increasing the electron density on the ring, while the chloro (-Cl) group is electron-withdrawing. This push-pull electronic arrangement is characteristic of molecules that can engage in charge transfer (CT) interactions. researchgate.netresearchgate.net

Charge transfer can occur intramolecularly, between the electron-donating and electron-accepting parts of the molecule, or intermolecularly, where the molecule acts as an electron donor to an external acceptor. researchgate.net Spectroscopic studies on similar aminopyridines have shown the formation of colored charge-transfer complexes with electron acceptors like chloranilic acid. researchgate.net Such interactions are fundamental to the mechanisms of many chemical reactions and are relevant to the molecule's potential applications in materials science, such as in the development of nonlinear optical materials. researchgate.net

The electronic properties, including the charge transfer characteristics, can be influenced by external factors like solvent polarity and electric fields. researchgate.netaps.org Theoretical calculations using time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) and identify the nature of electronic transitions, confirming whether they have charge-transfer character. materialsciencejournal.org

Prediction of Spectroscopic Properties (e.g., Infrared and Raman Spectra)

Computational methods can accurately predict the vibrational spectra (Infrared and Raman) of molecules. By performing DFT calculations, one can determine the vibrational frequencies and intensities corresponding to the normal modes of vibration. researchgate.net These theoretical spectra serve as a powerful tool for interpreting and assigning bands in experimentally recorded spectra. researchgate.net

For this compound, the predicted IR and Raman spectra would exhibit characteristic bands for the functional groups present. Key vibrational modes would include:

N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹).

C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹).

C-O stretching of the methoxy group (around 1000-1250 cm⁻¹).

C-Cl stretching , which is expected at lower frequencies (typically below 800 cm⁻¹).

Comparing the calculated frequencies with experimental data allows for a detailed vibrational assignment, which confirms the molecular structure. researchgate.net Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, resolving ambiguities in band assignments. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| 3450 | - | νas(NH2) - Asymmetric N-H stretch |

| 3365 | - | νs(NH2) - Symmetric N-H stretch |

| 3080 | - | ν(C-H) - Aromatic C-H stretch |

| 2995 | - | νas(CH3) - Asymmetric C-H stretch (methoxy) |

| 1620 | - | δ(NH2) - NH2 scissoring |

| 1585 | - | ν(C=C/C=N) - Pyridine ring stretch |

| 1470 | - | ν(C=C/C=N) - Pyridine ring stretch |

| 1240 | - | νas(C-O-C) - Asymmetric C-O-C stretch |

| 1030 | - | νs(C-O-C) - Symmetric C-O-C stretch |

Frequencies are representative and depend on the level of theory used for calculation. researchgate.netresearchgate.net

Identification of Nucleophilic and Electrophilic Attack Sites

Identifying regions of a molecule susceptible to nucleophilic or electrophilic attack is crucial for predicting its chemical reactivity and metabolic fate. Computational chemistry offers several tools for this purpose, most notably the analysis of the Molecular Electrostatic Potential (MEP) and atomic charges (e.g., Mulliken charges). colab.wsmdpi.com

The MEP is a color-coded map of the total electron density on the molecular surface.

Negative regions (red/yellow) indicate high electron density and are susceptible to electrophilic attack. For this compound, these sites would be the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

Positive regions (blue) indicate electron deficiency and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Neutral regions (green) represent areas with intermediate potential.

The chloro-substituted carbon on the pyridine ring is activated towards nucleophilic aromatic substitution, a reactivity pattern exploited in the synthesis of related kinase inhibitors where a similar chloropyridine acts as an electrophilic "warhead." mdpi.com Analysis of Mulliken charges or other charge schemes can also pinpoint atoms with significant positive or negative charge, corroborating the predictions from the MEP map and FMO theory. colab.ws The LUMO distribution highlights the most electrophilic sites, while the HOMO distribution indicates the most nucleophilic ones.

Patent Landscape and Intellectual Property Trends for 6 Chloro 5 Methoxypyridin 3 Amine

Analysis of Patent Filings and Granted Patents Related to the Compound

A review of patent filings reveals that 6-Chloro-5-methoxypyridin-3-amine is predominantly utilized as a key intermediate in the synthesis of complex heterocyclic molecules, most notably pyrazolopyridine derivatives. These derivatives have garnered significant attention for their ability to modulate the activity of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways.

One of the most prominent patents in this area is WO2018049200A1 , filed by BeiGene, Ltd. google.com. This patent application discloses the synthesis of pyrazolopyridine derivatives as modulators of Hematopoietic Progenitor Kinase 1 (HPK1). The synthesis explicitly uses this compound as a reactant. The resulting compounds are claimed for their use in the treatment of cancer, leveraging the role of HPK1 in regulating the immune response to tumors.

While BeiGene is a key player, other major pharmaceutical companies have also been active in patenting compounds that are structurally related and likely involve similar synthetic intermediates. For instance, Genentech, Inc. , has filed patents for heterocyclic compounds with potential therapeutic uses, and the structural motifs of some of these compounds suggest that this compound could be a valuable building block in their synthesis.

The patent landscape is not limited to a single therapeutic application. While cancer immunotherapy is a major focus, the versatility of the pyrazolopyridine scaffold derived from this compound has led to its exploration in other contexts.

Identification of Emerging Areas of Patented Applications, including Disease-Specific and Gene-Related Claims

The primary and most heavily patented application for derivatives of this compound is in the development of HPK1 inhibitors for cancer immunotherapy . HPK1 is a negative regulator of T-cell activation, and its inhibition is believed to enhance the body's own immune system to fight cancer. The patent claims associated with these compounds often specify their use in treating a wide range of solid and hematological malignancies. The gene-related claim is centered on the modulation of the HPK1 gene and its protein product.

An emerging and significant area of patented applications is in the field of neurodegenerative diseases , particularly through the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a known genetic cause of Parkinson's disease. Several patents describe the use of compounds, structurally accessible from this compound, as LRRK2 inhibitors. These patents claim the use of these compounds for the treatment of Parkinson's disease and other synucleinopathies.

The following table summarizes the key patented applications and the associated gene targets:

| Therapeutic Area | Gene/Protein Target | Disease-Specific Claims |

| Oncology | Hematopoietic Progenitor Kinase 1 (HPK1) | Cancer, Solid Tumors, Hematological Malignancies |

| Neurology | Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease, Neurodegenerative Diseases |

Commercial Implications and Directions in Industrial Research and Development

The patent landscape for this compound derivatives points to several key commercial implications and future directions in industrial R&D. The strong focus on HPK1 inhibitors by companies like BeiGene underscores the immense commercial potential of novel cancer immunotherapies. As a building block for these promising drug candidates, the demand for this compound is likely to increase significantly as these compounds progress through clinical trials.

The expansion of patented applications into neurodegenerative diseases like Parkinson's signifies a diversification of the market for derivatives of this compound. This suggests that the core chemical scaffold is highly adaptable and can be modified to target different kinases with high specificity. The development of potent and selective LRRK2 inhibitors is a major goal in the pharmaceutical industry, and this compound is positioned to be a key component in this endeavor.

Future R&D efforts are likely to focus on:

Expansion to other kinase targets: The core pyrazolopyridine structure can be further modified to target other kinases implicated in various diseases, including inflammatory disorders and other types of cancer.

Process optimization: As the demand for this compound and its derivatives grows, there will be an increased focus on developing more efficient and cost-effective manufacturing processes.

Combination therapies: The HPK1 inhibitors derived from this compound are prime candidates for use in combination with other cancer therapies, such as checkpoint inhibitors, to achieve synergistic effects.

Concluding Remarks and Future Research Perspectives on 6 Chloro 5 Methoxypyridin 3 Amine

Current Challenges and Unaddressed Research Questions

Despite the synthetic utility of pyridine (B92270) derivatives, several challenges and unanswered questions remain, particularly concerning the tailored synthesis and functionalization of polysubstituted pyridines like 6-Chloro-5-methoxypyridin-3-amine.

A primary challenge lies in the selective functionalization of the pyridine ring itself. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, generally suppresses electrophilic aromatic substitution reactions. nih.gov Conversely, nucleophilic aromatic substitution is more feasible, but the regioselectivity can be difficult to control, especially with multiple activating and deactivating groups present. For this compound, an unaddressed research question is the systematic exploration of its C-H functionalization. The positions on the pyridine ring are not electronically equivalent, and developing selective methods to introduce new substituents at the C-2 and C-4 positions without disturbing the existing functionalities remains a significant synthetic hurdle. researchgate.net

Another area requiring further investigation is the modulation of the electronic properties of the molecule through targeted reactions. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro group creates a complex electronic environment. A key research question is how to predictably tune the reactivity of one functional group over another. For instance, can selective N-alkylation or N-arylation of the amino group be achieved without competing reactions at the pyridine nitrogen? The reactivity of 2-aminopyridines with various reagents is known, but the influence of the additional substituents in this compound on these reactions is not well-documented. nih.govrsc.org

Furthermore, the development of cost-effective and scalable synthesis routes for this compound and its derivatives is a practical challenge. While laboratory-scale syntheses may be achievable, optimizing reaction conditions to maximize yield and minimize byproducts for potential industrial applications requires dedicated process development. google.com

Potential for Advanced Functionalization and Scaffold Diversification

The inherent functionality of this compound provides a rich platform for advanced functionalization and scaffold diversification. Each of the key functional groups—the chloro, amino, and methoxy moieties—as well as the pyridine ring itself, can serve as a handle for introducing molecular diversity.

Scaffold hopping , a strategy employed in medicinal chemistry to discover novel compounds with similar biological activity but different core structures, is a particularly promising avenue. nih.govdtic.mil By using this compound as a starting point, new scaffolds can be designed and synthesized. For example, the chloro group can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.netresearchgate.net This would lead to a diverse library of compounds with potentially new or improved biological activities.

The amino group is another key site for diversification. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex molecular architectures. The synthesis of novel amide or sulfonamide derivatives, for instance, could lead to compounds with therapeutic potential. nih.gov

Furthermore, the pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can alter the electronic properties and biological activity of the molecule. Pyridine N-oxides can also serve as intermediates for further functionalization of the pyridine ring. nih.gov The methoxy group, while generally less reactive, could potentially be demethylated to the corresponding pyridinol, opening up another avenue for derivatization.

Future Avenues in Therapeutic, Agrochemical, and Materials Science Applications

The structural motifs present in this compound suggest a wide range of potential applications in therapeutics, agrochemicals, and materials science.

Therapeutic Applications: Pyridine derivatives are integral to a vast number of pharmaceuticals. The 2-aminopyridine (B139424) moiety, in particular, is a known pharmacophore in many bioactive molecules. nih.gov Given the prevalence of substituted pyridines as kinase inhibitors, a significant future direction is the exploration of this compound derivatives as potential anticancer agents. nih.govnih.gov The scaffold could be elaborated to target the ATP-binding site of various kinases. Additionally, substituted aminopyridines have shown promise as inhibitors of other enzymes, such as phosphodiesterase-4 (PDE4), suggesting a broader potential for this compound in treating inflammatory diseases. nih.gov

Agrochemical Applications: The pyridine ring is a key component in many modern agrochemicals, including herbicides and insecticides. researchgate.netmdpi.comcolab.wspskgu.ru For example, some protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides feature a pyridyl-benzothiazole scaffold. nih.gov The phenoxypyridine structure is also a known active scaffold in pesticides. mdpi.com Future research could focus on synthesizing derivatives of this compound and screening them for herbicidal or insecticidal activity. The combination of a halogen, an amino group, and a methoxy group on a pyridine ring provides a unique electronic and steric profile that could lead to the discovery of novel and effective agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-5-methoxypyridin-3-amine, and how do steric/electronic effects influence substrate selection?

- Methodological Answer : The compound is synthesized via nucleophilic substitution on halogenated pyridine precursors. For example, 2-amino-6-chloropyridine derivatives are reacted with methoxy-group donors (e.g., methanol under basic conditions). Steric hindrance from substituents like methyl groups (e.g., in 6-chloro-4-methylpyridin-3-amine) can reduce yields, while electron-withdrawing groups (e.g., Cl) enhance reactivity at specific positions. Optimization involves adjusting reaction temperature (60–80°C) and base strength (K₂CO₃ vs. NaOH) to balance regioselectivity and side reactions .

Q. Which spectroscopic techniques are prioritized for structural elucidation, and how are functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy groups appear as singlets (δ 3.8–4.0 ppm), while NH₂ protons show broad peaks (δ 5.0–5.5 ppm). Aromatic protons adjacent to Cl exhibit deshielding (δ 7.5–8.5 ppm).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 159.05 for C₆H₇ClN₂O).

- IR : NH₂ stretches (~3300–3500 cm⁻¹) and C-O vibrations (1250–1050 cm⁻¹).

Cross-referencing with analogs like 6-chloro-5-(trifluoromethyl)pyridin-3-amine validates assignments .

Q. What are best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight containers under inert gas (N₂/Ar). Avoid freeze-thaw cycles, as repeated crystallization can degrade purity. For solubility, dissolve in DMSO (10 mM stock) with brief sonication at 37°C. Similar pyridine amines (e.g., 2-chloro-5-fluoropyridin-3-amine) show instability in aqueous buffers, necessitating fresh preparation for biological assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for structural confirmation?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them to experimental data. For example, methoxy group orientation can be modeled to validate coupling patterns.

- Molecular Dynamics (MD) : Simulates tautomerism (e.g., amine proton exchange) to explain broad NMR peaks.

- LC-MS/MS : Isolates impurities (e.g., 6-chloro-4-methylpyridin-3-amine byproducts) for separate analysis.

Studies on trifluoromethyl analogs demonstrate 95% agreement between computed and observed spectra .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., CF₃, CH₃) at positions 4, 5, or 6 to assess steric/electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Statistical Modeling : Apply multivariate regression to correlate substituent parameters (Hammett σ, logP) with IC₅₀ values.

For instance, 6-chloro-5-(trifluoromethyl)pyridin-3-amine showed 10× higher metabolic stability than the methoxy variant in hepatocyte assays .

Q. How can synthetic yields be optimized while minimizing halogenated byproducts?

- Methodological Answer :

- Catalyst Screening : Pd/C or CuI for cross-coupling reactions reduces Cl retention.

- Solvent Optimization : Use DMF or DMAc to enhance nucleophilicity of methoxy donors.

- Process Analytics : Monitor reaction progress via inline FTIR to detect intermediates (e.g., 6-chloro-5-hydroxypyridin-3-amine).

Pilot studies achieved 85% yield by replacing NaOH with milder bases (Cs₂CO₃) .

Table 1: Comparative Properties of Pyridine-3-amine Derivatives

| Compound | Substituents | Molecular Weight | Key Applications | Reference |

|---|---|---|---|---|

| This compound | Cl, OMe | 158.59 | Drug intermediate (kinase inhibitors) | |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | Cl, CF₃ | 196.56 | Metabolic stability studies | |

| 6-Chloro-4-methylpyridin-3-amine | Cl, CH₃ | 142.59 | Antimicrobial lead optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.